molecular formula C9H13NO B3000707 [3-(Ethylamino)phenyl]methanol CAS No. 915704-76-6

[3-(Ethylamino)phenyl]methanol

Cat. No.: B3000707
CAS No.: 915704-76-6
M. Wt: 151.209
InChI Key: ZXQDQDWDUYLEPH-UHFFFAOYSA-N
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Description

[3-(Ethylamino)phenyl]methanol: is an organic compound with the molecular formula C9H13NO. It is a derivative of phenylmethanol, where an ethylamino group is substituted at the third position of the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Scientific Research Applications

Chemistry:

    Organic Synthesis: [3-(Ethylamino)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic chemistry.

Biology:

    Biochemical Studies: The compound is used in biochemical research to study enzyme interactions and metabolic pathways involving phenylmethanol derivatives.

Medicine:

    Pharmaceutical Research: this compound is investigated for its potential therapeutic properties. It serves as a precursor for the synthesis of various pharmaceutical compounds.

Industry:

    Chemical Manufacturing: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Safety and Hazards

The safety information for [3-(Ethylamino)phenyl]methanol indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Nitro Compounds: One common method for preparing [3-(Ethylamino)phenyl]methanol involves the reduction of 3-nitrobenzyl alcohol using ethylamine. The reaction typically requires a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Amination of Halogenated Compounds: Another method involves the nucleophilic substitution of 3-chlorobenzyl alcohol with ethylamine. This reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Ethylamino)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used. For example, reduction with lithium aluminum hydride can yield secondary amines.

    Substitution: The ethylamino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydroxide, potassium carbonate, and other bases.

Major Products Formed:

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Secondary amines and other reduced derivatives.

    Substitution: Various substituted phenylmethanol derivatives.

Mechanism of Action

The mechanism of action of [3-(Ethylamino)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylamino group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

    Phenylmethanol: The parent compound, lacking the ethylamino group.

    3-(Methylamino)phenylmethanol: A similar compound with a methylamino group instead of an ethylamino group.

    3-(Dimethylamino)phenylmethanol: A derivative with a dimethylamino group.

Comparison:

    Uniqueness: [3-(Ethylamino)phenyl]methanol is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential interactions with biological targets compared to its analogs.

    Reactivity: The ethylamino group increases the compound’s nucleophilicity and ability to participate in substitution reactions, making it more versatile in synthetic applications.

    Biological Activity: The presence of the ethylamino group may enhance the compound’s binding affinity to certain receptors or enzymes, potentially leading to unique pharmacological effects.

Properties

IUPAC Name

[3-(ethylamino)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-10-9-5-3-4-8(6-9)7-11/h3-6,10-11H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQDQDWDUYLEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915704-76-6
Record name [3-(ethylamino)phenyl]methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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